2,3-Diphenylquinoxaline-6-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
32387-85-2 |
|---|---|
Molecular Formula |
C21H15N3O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C21H15N3O/c22-21(25)16-11-12-17-18(13-16)24-20(15-9-5-2-6-10-15)19(23-17)14-7-3-1-4-8-14/h1-13H,(H2,22,25) |
InChI Key |
HAQCLCJZJWNRQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)N)N=C2C4=CC=CC=C4 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2,3 Diphenylquinoxaline 6 Carboxamide and Its Derivatives
Precursor Synthesis: 2,3-Diphenylquinoxaline-6-carboxylic Acid
The foundational step in the synthesis of 2,3-diphenylquinoxaline-6-carboxamide and its derivatives is the preparation of its carboxylic acid precursor.
Condensation Reactions for the Quinoxaline (B1680401) Core Formation
The synthesis of the quinoxaline ring system is a critical step, commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the specific synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid, the reaction involves the condensation of 3,4-diaminobenzoic acid with benzil (B1666583). This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or glacial acetic acid, and may be heated to ensure the completion of the reaction. The mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring.
The reaction conditions, such as the choice of solvent and the reaction temperature, can influence the yield and purity of the final product. For instance, carrying out the reaction in ethanol with a catalytic amount of acetic acid has been reported to be an effective method.
Esterification Pathways to Ethyl 2,3-Diphenylquinoxaline-6-carboxylate
To facilitate further derivatization, the carboxylic acid group of 2,3-diphenylquinoxaline-6-carboxylic acid is often converted to an ester, most commonly the ethyl ester. This transformation is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The use of an excess of the alcohol helps to drive the equilibrium towards the formation of the ester, thereby maximizing the yield. The resulting ethyl 2,3-diphenylquinoxaline-6-carboxylate is often a crystalline solid that can be purified by recrystallization.
Synthesis of 2,3-Diphenylquinoxaline-6-carbohydrazide from Ester Precursors
The carbohydrazide (B1668358) derivative is a key intermediate for the synthesis of a wide range of bioactive molecules. The synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide is readily achieved by the hydrazinolysis of the corresponding ethyl ester. This reaction involves heating a solution of ethyl 2,3-diphenylquinoxaline-6-carboxylate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol or isopropanol. The reaction is typically carried out under reflux for several hours, and upon cooling, the desired carbohydrazide precipitates out of the solution as a solid. This intermediate is highly valuable due to the reactive amino group of the hydrazide moiety, which can readily undergo condensation reactions.
Derivatization Strategies of the this compound Scaffold
The versatile nature of the this compound scaffold allows for a variety of derivatization strategies to be employed, leading to the generation of diverse chemical libraries for biological screening.
Condensation with Aldehydes to Form Acyl Hydrazone Hybrids
One of the most common derivatization strategies involves the condensation of the 2,3-diphenylquinoxaline-6-carbohydrazide with a variety of aromatic and heteroaromatic aldehydes. This reaction leads to the formation of N-acylhydrazones, which are a class of compounds known for their broad spectrum of biological activities. The reaction is typically carried out by refluxing the carbohydrazide with the desired aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of a weak acid like acetic acid. The resulting acylhydrazone hybrids can be readily isolated and purified by standard laboratory techniques. The diversity of commercially available aldehydes allows for the synthesis of a large number of derivatives with varying electronic and steric properties.
Wittig Reactions for the Formation of Vinyl-Substituted Quinoxalines
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, and it has been effectively employed to synthesize vinyl-substituted quinoxaline derivatives. These derivatives are of interest for their potential in developing π-conjugated materials for optoelectronic applications. symbiosisonlinepublishing.comvixra.orgtsijournals.com
The synthetic sequence typically begins with a precursor such as 6-methyl-2,3-diphenylquinoxaline. symbiosisonlinepublishing.comvixra.org This starting material undergoes a series of transformations to prepare it for the key Wittig reaction:
Bromination : The methyl group is first converted to a bromomethyl group (-CH2Br) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. vixra.org
Phosphonium (B103445) Salt Formation : The resulting 6-bromomethyl-2,3-diphenylquinoxaline is then reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt. symbiosisonlinepublishing.comvixra.org This salt is the crucial Wittig reagent.
Wittig Reaction : The phosphonium salt is treated with a base to form an ylide, which then reacts with an aldehyde, such as terephthaldehyde, to yield the target vinyl-substituted quinoxaline. symbiosisonlinepublishing.comvixra.org This final step creates the desired C=C double bond, linking the quinoxaline core to another aromatic moiety.
This multi-step process allows for the creation of extended π-conjugated systems, such as vinyl benzaldehyde (B42025) capped quinoxaline derivatives, which have been studied for their photoluminescent properties. symbiosisonlinepublishing.comvixra.org
Functionalization via Carbaldehyde Intermediates (e.g., 2,3-Diphenylquinoxaline-6-carbaldehyde)
The carbaldehyde group at the 6-position of the 2,3-diphenylquinoxaline (B159395) ring serves as a versatile synthetic handle for introducing a wide range of functional groups. The compound 2,3-diphenylquinoxaline-6-carbaldehyde is a key intermediate in the synthesis of more complex derivatives. researchgate.netscispace.com
A common strategy involves the oxidation of the carbaldehyde to a carboxylic acid or the direct synthesis of 2,3-diphenylquinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid and benzil. nih.govmedchemexpress.com This carboxylic acid can then be activated and reacted with various nucleophiles. For instance, it can be converted into an ester, which subsequently reacts with hydrazine to form 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov
This carbohydrazide intermediate is particularly useful as it can readily undergo condensation reactions with a diverse array of aldehydes to produce diphenylquinoxaline-6-carbohydrazide hybrids. nih.gov This approach demonstrates how a simple carbaldehyde or its corresponding acid derivative can be leveraged to build a library of complex molecules with varied functionalities.
Advanced Synthetic Approaches for Quinoxaline Derivatives
In recent years, the synthesis of quinoxalines has shifted towards more sustainable and efficient methods, aligning with the principles of green chemistry. These advanced approaches aim to reduce waste, minimize energy consumption, and avoid hazardous materials.
Green Chemistry Protocols: Recyclable Catalysts and Environmentally Benign Solvents
A major focus of green quinoxaline synthesis is the replacement of traditional hazardous solvents and stoichiometric catalysts with more environmentally friendly alternatives. ijirt.orgijirt.orgbenthamdirect.comekb.eg
| Catalyst Type | Examples | Reaction Conditions | Reference |
| Heteropolyacids | Alumina-supported HPMo₁₁VFeO₄₀ | Room temperature, Toluene | nih.gov |
| Nanocatalysts | Silica (B1680970) nanoparticles, Zirconia nanoparticles, Magnetic Fe₃O₄ nanoparticles | Solvent-free or in Ethanol | rsc.org |
| Natural Clays | Montmorillonite K-10 | Water, Ambient temperature | researchgate.netnih.gov |
| Biowaste-derived | Copper oxide nanoparticles (from orange peel extract) | Green solvent | nih.gov |
Environmentally Benign Solvents: The use of water, polyethylene (B3416737) glycol (PEG), and ionic liquids as reaction media has gained significant traction. researchgate.netripublication.com Water is the most desirable green solvent due to its low cost, safety, and minimal environmental impact. sapub.orgchim.it PEG-400 is another effective medium as it is non-toxic, inexpensive, and recyclable. nih.govripublication.com
One-Pot and Multi-Component Reaction Sequences
One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like quinoxalines. bohrium.commdpi.com In these reactions, three or more reactants are combined in a single step to form the final product, which streamlines the process, reduces waste from intermediate purification steps, and saves time and resources. researchgate.netresearchgate.net
An example is the iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. nih.gov In this process, a single iron complex catalyzes both the reduction of the nitro group and the oxidation of the diol, generating the necessary 1,2-diamine and 1,2-dicarbonyl intermediates in situ. nih.gov These intermediates then condense to form the quinoxaline ring, with water as the only byproduct. nih.gov Other MCRs for quinoxaline synthesis include isocyanide-based reactions like the Ugi reaction. bohrium.com
Mechanochemical Agitation Techniques
Mechanochemistry offers a solvent-free approach to chemical synthesis, relying on mechanical energy (e.g., grinding, milling, or shearing) to initiate reactions. benthamdirect.com This method is inherently green as it eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination.
Two notable mechanochemical methods for quinoxaline synthesis include:
Liquid-Assisted Grinding (LAG): This simple technique involves grinding the reactants (a 1,2-diamine and a 1,2-dicarbonyl compound) together in a mortar and pestle with a minimal amount of liquid to facilitate the reaction. This catalyst-free method is highly efficient, often leading to high yields in short reaction times with easy product isolation. researchgate.net
Spiral Gas–Solid Two-Phase Flow: This is a more advanced, continuous mechanochemical process where solid reactants are introduced into a high-speed helical airflow. mdpi.com The intense collisions and friction between particles provide the energy for the reaction to occur rapidly without any solvent or catalyst, achieving yields of over 90% in minutes. mdpi.com
High-Temperature Water as a Reaction Medium
Water is a prime candidate for a green solvent in chemical synthesis. researchgate.net While many quinoxaline syntheses are performed in water at room or ambient temperature, using water at elevated temperatures can also be an effective strategy. researchgate.netchim.it For example, the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be successfully carried out in water at moderately elevated temperatures (e.g., 50 °C) to produce quinoxalines in excellent yields. chim.it Using an ethanol/water mixture is another common approach to improve reactant solubility while maintaining a green profile. sapub.org The use of water as a reaction medium, whether at ambient or higher temperatures, avoids the environmental and safety issues associated with volatile organic solvents.
Structural Elucidation and Comprehensive Spectroscopic Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2,3-Diphenylquinoxaline-6-carboxamide would exhibit several characteristic absorption bands.
Key expected vibrational frequencies include the N-H stretching of the primary amide, which typically appears as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be observed as a strong absorption between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) would be found in the range of 1640-1550 cm⁻¹. Additionally, C=N stretching vibrations from the quinoxaline (B1680401) ring are expected around 1620-1550 cm⁻¹, and C-N stretching vibrations would appear in the 1400-1200 cm⁻¹ region. The aromatic C-H stretching and bending vibrations would also be present. nih.gov
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 (two bands) |
| Amide (-CONH₂) | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide (-CONH₂) | N-H Bend (Amide II) | 1640 - 1550 |
| Quinoxaline Ring | C=N Stretch | 1620 - 1550 |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. rsc.org
For this compound, the expected molecular ion peak [M+H]⁺ would correspond to its molecular weight plus the mass of a proton. The high-resolution mass spectrum would allow for the determination of the exact molecular formula. Fragmentation patterns observed in MS/MS experiments would provide further structural confirmation, likely showing the loss of the carboxamide group and fragmentation of the quinoxaline ring. The ESI-Mass spectrum analysis has been performed for related quinoxaline derivatives, confirming its utility in their characterization. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate a compound from a mixture and identify it based on its mass-to-charge ratio (m/z) and fragmentation pattern. For a compound like this compound, GC-MS would confirm its molecular weight and provide structural clues through characteristic fragmentation.
While specific GC-MS data for this compound is not publicly available, analysis of the parent compound, 2,3-Diphenylquinoxaline (B159395) , shows a molecular ion peak (M+) at an m/z of 282, corresponding to its molecular weight. nist.govspectrabase.com The spectrum also displays fragmentation peaks that help confirm the core quinoxaline structure. nist.gov For this compound (C₂₁H₁₅N₃O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight of 325.36. The fragmentation pattern would likely involve the loss of the carboxamide group (-CONH₂) or related fragments.
Table 1: Expected vs. Observed Mass Spectrometry Data for Related Compounds
| Compound Name | Molecular Formula | Theoretical Mass ( g/mol ) | Observed M+ Peak (m/z) |
|---|---|---|---|
| 2,3-Diphenylquinoxaline | C₂₀H₁₄N₂ | 282.34 | 282 nist.gov |
| This compound | C₂₁H₁₅N₃O | 325.36 | Data not available |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the m/z value to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of an unambiguous elemental composition.
For this compound, HRMS would be used to confirm its molecular formula, C₂₁H₁₅N₃O. The theoretically calculated exact mass for this formula provides a benchmark for experimental verification, differentiating it from other potential compounds with the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The 2,3-diphenylquinoxaline core is a significant chromophore, and its derivatives are expected to exhibit characteristic absorption bands. The absorption spectra are primarily characterized by two types of electronic transitions: high-energy π-π* transitions associated with the conjugated aromatic system and lower-energy n-π* transitions involving the non-bonding electrons of the nitrogen atoms in the quinoxaline ring. symbiosisonlinepublishing.comvixra.org
While direct UV-Vis data for this compound is not detailed in the available literature, data from closely related structures can be used for comparison. For example, studies on 6-methyl-2,3-diphenylquinoxaline show distinct absorption peaks. symbiosisonlinepublishing.comvixra.org The addition of a carboxamide group at the 6-position is expected to cause a slight shift (bathochromic or hypsochromic) in these absorption maxima due to its electronic influence on the quinoxaline system.
Table 2: UV-Vis Absorption Data for Related Quinoxaline Derivatives
| Compound Name | Solvent | π-π* Transition (λmax) | n-π* Transition (λmax) | Reference |
|---|---|---|---|---|
| 6-Methyl-2,3-diphenylquinoxaline | Not Specified | ~249 nm | ~348 nm | symbiosisonlinepublishing.comvixra.org |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a synthesis. In the synthesis of this compound, which could be prepared from its corresponding carboxylic acid, TLC would be used to track the disappearance of the starting material and the appearance of the product. nih.gov The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. nih.gov
Because the stationary phase (typically silica (B1680970) gel) is polar, compounds separate based on their relative polarities. The less polar a compound, the higher it travels up the plate, resulting in a larger Retention Factor (Rƒ) value. The 2,3-diphenylquinoxaline-6-carboxylic acid starting material is more polar than the resulting this compound product. Therefore, the product spot would have a higher Rƒ value than the starting material spot in a suitable mobile phase.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that provides quantitative information about the purity of a compound. While specific HPLC methods for this compound are not documented in the searched literature, a typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector set to one of the compound's absorption maxima (λmax) as determined by UV-Vis spectroscopy. A pure sample would ideally show a single, sharp peak at a specific retention time.
X-ray Crystallographic Analysis for Solid-State Molecular Geometry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles within the molecule. It also reveals information about the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state.
To perform this analysis, a high-quality single crystal of this compound would be required. The resulting crystal structure would provide unequivocal proof of its chemical identity and detailed insight into its molecular conformation. As of now, the crystal structure for this compound has not been reported in public databases.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-Diphenylquinoxaline |
| 2,3-Diphenylquinoxaline-6-carboxylic acid |
| 6-Methyl-2,3-diphenylquinoxaline |
| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde (B42025) |
| 2,3-DIPHENYLQUINOXALINE-6-CARBOXYLIC ACID, 2-HYDROXYETHYL AMIDE |
Theoretical and Advanced Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. It is the standard method for investigating the ground state properties of organic compounds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and its tendency to undergo electronic excitation.
For 2,3-Diphenylquinoxaline-6-carboxamide, the HOMO is expected to be distributed primarily over the electron-rich phenyl and quinoxaline (B1680401) rings, while the LUMO would likely be localized on the electron-deficient quinoxaline moiety, particularly influenced by the electron-withdrawing carboxamide group. This distribution is crucial for understanding potential charge transfer processes. Computational studies on similar quinoxaline derivatives have shown that the HOMO and LUMO levels can be tuned by altering the substituents on the phenyl and quinoxaline rings.
A hypothetical data table for the frontier molecular orbitals of this compound, based on typical values for related compounds, is presented below. It is important to note that these are representative values and would need to be confirmed by specific calculations for the target molecule.
| Parameter | Energy (eV) |
| EHOMO | -5.8 to -6.2 |
| ELUMO | -2.5 to -2.9 |
| Energy Gap (ΔE) | 3.0 to 3.5 |
Note: This table is illustrative and not based on published experimental or computational data for this compound.
The presence of both electron-donating (phenyl groups) and electron-withdrawing (quinoxaline and carboxamide groups) moieties within this compound suggests the potential for intramolecular charge transfer (ICT). Upon excitation, an electron can move from a donor part of the molecule to an acceptor part. DFT calculations can quantify the extent of this charge transfer by analyzing the changes in electron density distribution between the ground and excited states. This property is fundamental to the application of similar molecules in areas like organic light-emitting diodes (OLEDs) and solar cells.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems or in crystal packing. For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carboxamide group, indicating regions that are susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To understand how a molecule interacts with light, it is necessary to study its excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.
TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule will absorb, allowing for the theoretical prediction of its UV-Visible absorption spectrum. For this compound, the absorption spectrum is expected to be characterized by π-π* transitions within the aromatic system. The calculations would provide information on the major contributing orbitals for each electronic transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.) and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.
A hypothetical data table for the predicted electronic transitions of this compound is provided below for illustrative purposes.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 - 400 | > 0.5 | HOMO → LUMO |
| S0 → S2 | 300 - 340 | > 0.2 | HOMO-1 → LUMO |
Note: This table is illustrative and not based on published experimental or computational data for this compound.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Theoretical investigations into the nonlinear optical (NLO) properties of quinoxaline derivatives are of significant interest due to their potential applications in optoelectronic technologies. The NLO response in organic molecules is primarily governed by the molecular structure, particularly the presence of donor-acceptor (D-A) systems that facilitate intramolecular charge transfer (ICT). In the case of this compound, the quinoxaline core acts as an electron-accepting unit, while the phenyl groups and the carboxamide substituent can be tailored to modulate the electronic properties.
Computational methods, particularly Density Functional Theory (DFT), are employed to calculate key NLO parameters. These include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability (β) is a critical measure of a molecule's potential for second-harmonic generation (SHG). For D-A-D based quinoxaline derivatives, the presence of intramolecular charge transfer transitions is a key factor influencing their NLO properties. rsc.org
Table 1: Calculated NLO Properties for Representative Organic Compounds
| Compound/Derivative | Dipole Moment (μ) [D] | Polarizability (α) [x 10⁻²⁴ esu] | First-Order Hyperpolarizability (β) [x 10⁻³³ esu] |
| Urea (B33335) (Reference) | 1.37 | ~1.5 | ~3.5 |
| Fused-Triazine Derivative 1 | 2.76 | 10.75 | ~130 |
| Fused-Triazine Derivative 2 | 6.96 | 6.09 | ~208 |
Note: This table presents data for representative organic compounds to illustrate the range of calculated NLO properties. nih.gov Values for this compound would require specific computational studies.
Mulliken Population Analysis for Charge Distribution
Mulliken population analysis is a computational method used to determine the partial atomic charges within a molecule. uni-muenchen.de This analysis provides valuable insights into the electronic distribution, identifying electrophilic and nucleophilic sites, which are crucial for understanding a molecule's reactivity and intermolecular interactions. The calculation is performed on the optimized molecular geometry, typically using DFT methods.
For quinoxaline derivatives, Mulliken charge analysis reveals the charge distribution across the heterocyclic ring system and its substituents. researchgate.net In the 2,3-diphenylquinoxaline (B159395) framework, the nitrogen atoms of the quinoxaline ring are expected to possess negative charges due to their higher electronegativity, making them potential sites for electrophilic attack or coordination to metal ions. Conversely, the carbon atoms bonded to the nitrogen atoms will exhibit positive charges.
Table 2: Illustrative Mulliken Atomic Charges for 2-Phenylquinoxaline
| Atom | Charge (a.u.) |
| N1 | -0.15 |
| C2 | 0.20 |
| N4 | -0.16 |
| C9 (in Phenyl ring) | -0.05 |
| C10 (in Phenyl ring) | 0.02 |
Note: This table provides an example of Mulliken charges for a related compound, 2-phenylquinoxaline, calculated at the B3LYP/6-311G(d,p) level, to illustrate the typical charge distribution. researchgate.net The exact values for this compound would vary.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions (e.g., Adsorption Mechanisms)
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations can provide detailed insights into its intermolecular interactions, particularly in processes like adsorption on surfaces. Such studies are highly relevant for applications like corrosion inhibition, where the molecule's ability to form a protective film on a metal surface is key. mdpi.comnajah.edu
MD simulations can model the interaction of quinoxaline derivatives with metal surfaces, such as steel in an acidic medium. mdpi.comnajah.edu These simulations can reveal the preferred orientation of the inhibitor molecules on the surface. For quinoxaline derivatives, it is often observed that the planar quinoxaline ring adsorbs flat on the surface, maximizing the contact area and facilitating strong interaction through the π-electrons of the aromatic system. najah.edu
The simulations also allow for the calculation of interaction and binding energies between the inhibitor and the surface, providing a quantitative measure of the adsorption strength. najah.edu These theoretical studies can complement experimental findings and help elucidate the mechanism of action at a molecular level. For instance, MD simulations have been used to understand the adsorption of various quinoxaline derivatives as corrosion inhibitors, demonstrating that their effectiveness is related to their ability to form stable and compact adsorbed layers. mdpi.comnajah.edu
Computational Validation of Experimental Spectroscopic Data (e.g., NMR, IR, UV-Vis)
Computational chemistry plays a crucial role in the validation and interpretation of experimental spectroscopic data. For a molecule like this compound, theoretical calculations can provide a deeper understanding of its NMR, IR, and UV-Vis spectra.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the molecular structure and aid in the assignment of complex spectra. vixra.org
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The calculated IR spectrum can be compared with the experimental FT-IR spectrum to assign the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching frequencies of C=N in the quinoxaline ring, C=O in the carboxamide group, and C-H bonds in the aromatic rings can be identified and validated. researchgate.netajrconline.org
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra of molecules. These calculations can predict the absorption maxima (λ_max) and the nature of the electronic transitions (e.g., π-π* or n-π). researchgate.netsymbiosisonlinepublishing.com For 2,3-diphenylquinoxaline derivatives, the absorption spectra typically show bands corresponding to π-π transitions within the conjugated aromatic system. vixra.orgsymbiosisonlinepublishing.com The comparison between the theoretical and experimental UV-Vis spectra helps in understanding the electronic structure and the intramolecular charge transfer characteristics of the molecule. researchgate.netsymbiosisonlinepublishing.com
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Quinoxaline Derivative
| Spectroscopic Technique | Experimental Value | Theoretical Value | Assignment |
| ¹H NMR (δ, ppm) | 7.2-8.2 | Calculated shifts | Aromatic protons |
| IR (cm⁻¹) | ~1690 | Calculated frequency | C=O stretch (aldehyde) |
| UV-Vis (λ_max, nm) | ~250, ~348 | Calculated λ_max | π-π* and n-π* transitions |
Note: This table is based on data for 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025) and serves as an illustrative example of how computational data is used to validate experimental findings. vixra.org
Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Properties (e.g., Corrosion Inhibition Efficiency)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their physical, chemical, or biological activity. In the field of materials science, QSAR models are developed to predict properties like the corrosion inhibition efficiency of organic molecules. bwise.krresearchgate.net
For quinoxaline derivatives, QSAR studies are employed to understand how different structural features influence their ability to protect metals from corrosion. bwise.krresearchgate.net The process involves calculating a set of molecular descriptors for a series of quinoxaline compounds with known inhibition efficiencies. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. Quantum chemical descriptors, such as the energy of the HOMO and LUMO, dipole moment, and atomic charges, are particularly important as they relate to the molecule's ability to interact with a metal surface. mdpi.combwise.kr
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the inhibition efficiency. bwise.krresearchgate.net These models can be used to predict the performance of new, untested quinoxaline derivatives, thereby guiding the design of more effective corrosion inhibitors. bwise.krresearchgate.net The high performance of quinoxaline-based inhibitors is often attributed to the presence of functional groups, conjugated multiple bonds, and aromatic rings in their structures. bwise.kr
Chemical Reactivity and Mechanistic Pathways
Oxidative and Reductive Transformations of the Quinoxaline (B1680401) Moiety and Substituents
The quinoxaline ring system is susceptible to both oxidation and reduction, although specific studies on 2,3-diphenylquinoxaline-6-carboxamide are not extensively documented. The nitrogen atoms in the pyrazine (B50134) ring make it electron-deficient and thus, generally resistant to oxidation unless strong oxidizing agents are employed. Conversely, the pyrazine ring can undergo reduction.
Reductive Transformations: The quinoxaline nucleus can be reduced under various conditions. For instance, catalytic hydrogenation can reduce the pyrazine ring. In related quinoxaline derivatives, reduction of a nitro group to an amine has been achieved through catalytic hydrogenation without affecting the quinoxaline ring itself. This suggests that the quinoxaline core is relatively stable to certain reductive conditions, allowing for selective transformations of substituents.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The reactivity of the aromatic rings in this compound towards electrophilic and nucleophilic substitution is influenced by the existing substituents.
Electrophilic Substitution: The pyrazine ring is highly deactivated towards electrophilic attack due to the electron-withdrawing effect of the two nitrogen atoms. Therefore, electrophilic substitution is more likely to occur on the benzo portion of the quinoxaline ring or on the phenyl substituents at positions 2 and 3. The carboxamide group at the 6-position is a deactivating, meta-directing group for electrophilic aromatic substitution on the benzo-ring.
Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. In some quinoxaline derivatives, nucleophilic substitution of leaving groups on the quinoxaline ring is a known reaction. For example, 2,3-diphenyl-6-nitroquinoxaline can react with potassium cyanide in methanol (B129727) to yield 6-methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile. medchemexpress.com This indicates that activated quinoxaline systems can undergo nucleophilic aromatic substitution.
Cyclization and Condensation Reactions in Derivative Formation
The carboxamide functional group at the 6-position of this compound is a key site for derivatization through cyclization and condensation reactions. A notable example is the synthesis of 2,3-diphenylquinoxaline-6-carbohydrazide hybrids. nih.gov
The synthetic pathway begins with the formation of 2,3-diphenylquinoxaline-6-carboxylic acid, which is then converted to its ethyl ester. nih.gov This ester subsequently reacts with hydrazine (B178648) to form the 2,3-diphenylquinoxaline-6-carbohydrazide intermediate. nih.gov This carbohydrazide (B1668358) can then undergo condensation with a variety of aldehydes to form the final hybrid molecules. nih.gov
Another common reaction involving quinoxaline derivatives is intramolecular cyclization. For instance, diesters can undergo an intramolecular Claisen condensation, known as the Dieckmann cyclization, to form cyclic β-keto esters. libretexts.orgmasterorganicchemistry.comlibretexts.org This type of reaction highlights the potential for forming more complex, fused-ring systems from appropriately substituted quinoxaline derivatives.
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| Benzil (B1666583) | 3,4-Diaminobenzoic acid | 2,3-Diphenylquinoxaline-6-carboxylic acid | Glacial acetic acid, 50°C | nih.gov |
| 2,3-Diphenylquinoxaline-6-carboxylic acid | Dry ethanol (B145695) | Ethyl 2,3-diphenylquinoxaline-6-carboxylate | H₂SO₄ (catalytic), reflux | nih.gov |
| Ethyl 2,3-diphenylquinoxaline-6-carboxylate | Hydrazine | 2,3-Diphenylquinoxaline-6-carbohydrazide | Room temperature | nih.gov |
| 2,3-Diphenylquinoxaline-6-carbohydrazide | Various aldehydes | Diphenylquinoxaline-6-carbohydrazide hybrids | - | nih.gov |
| Diesters | - | Cyclic β-keto esters | Base (e.g., alkoxide) | libretexts.orgmasterorganicchemistry.comlibretexts.org |
Role of Free Radical Mechanisms in Specific Chemical Transformations
Free radical mechanisms play a role in certain transformations of quinoxaline derivatives. A free radical is a chemical species with an unpaired electron, making it highly reactive. nih.gov The initiation of a free radical reaction often requires an input of energy, such as heat or light, to cause homolytic fission of a bond. chadsprep.comyoutube.com
While specific free radical reactions involving this compound are not widely reported, the general principles of free radical chemistry can be applied. For instance, the stability of a free radical is influenced by resonance and steric hindrance, both of which are present in the 2,3-diphenylquinoxaline (B159395) system. nih.gov The extensive conjugation in the quinoxaline ring and the phenyl groups could stabilize radical intermediates, potentially facilitating radical-mediated reactions.
Proposed Mechanistic Pathways for Quinoxaline Ring Formation
The most common and fundamental method for synthesizing the 2,3-diphenylquinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govslideshare.net In the case of 2,3-diphenylquinoxaline, this involves the reaction of o-phenylenediamine (B120857) with benzil. nih.govijiset.com
The proposed mechanism for this reaction is as follows:
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks one of the carbonyl carbons of benzil. This is followed by a proton transfer, leading to the formation of a hemiaminal intermediate.
Dehydration: The hemiaminal intermediate undergoes dehydration (loss of a water molecule) to form an imine.
Intramolecular Cyclization: The second amino group of the o-phenylenediamine derivative then attacks the remaining carbonyl carbon of the benzil moiety in an intramolecular fashion. This forms a five-membered ring intermediate.
Second Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.
This condensation and cyclization reaction is a robust method for the synthesis of a wide variety of quinoxaline derivatives. slideshare.net
| Step | Description |
| 1 | Nucleophilic attack of an amino group on a carbonyl carbon of benzil. |
| 2 | Dehydration to form an imine. |
| 3 | Intramolecular nucleophilic attack by the second amino group. |
| 4 | Second dehydration to form the aromatic pyrazine ring. |
Applications in Advanced Materials Science and Organic Synthesis
Utilization as Electron-Withdrawing Units in Conjugated Polymers (e.g., D-A Type Systems)
The 2,3-diphenylquinoxaline (B159395) moiety is a well-established and potent electron-withdrawing unit, or acceptor (A), in the design of donor-acceptor (D-A) type conjugated polymers. researchgate.netcase.edu These polymers are at the forefront of organic electronics research due to the ability to tune their optoelectronic properties by combining electron-rich (donor) and electron-poor (acceptor) units along the polymer backbone. researchgate.net This architecture facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is critical for applications in photovoltaics and optoelectronics. researchgate.net
Quinoxalines are recognized as strong electron-accepting materials because of the two symmetric, unsaturated nitrogen atoms in the pyrazine (B50134) ring, which lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level. case.edu When incorporated into a polymer, the 2,3-diphenylquinoxaline unit serves as an effective electron sink. researchgate.net Researchers have successfully synthesized various D-A polymers where units like indacenodithiophene (IDT) or indacenodithieno-thiophene (IDTT) act as the donor and a quinoxaline (B1680401) derivative functions as the acceptor. researchgate.net Furthermore, more complex structures, such as D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) and D-A-D-A configurations, have been developed where the quinoxaline unit acts as either the primary or an auxiliary acceptor to enhance charge separation and transport. researchgate.netcase.edu
Components for Organic Photovoltaic (OPV) Cells and Organic Semiconductors
The favorable electronic properties of 2,3-diphenylquinoxaline derivatives make them prime candidates for use in organic semiconductors and as active components in organic photovoltaic (OPV) cells. researchgate.netcase.edu The development of low-cost, flexible, and efficient organic solar cells is a major goal in materials science, and quinoxaline-based materials have shown considerable promise. researchgate.netrsc.org
In OPVs, these compounds can function as electron acceptors or as part of a D-A polymer in the bulk heterojunction (BHJ) active layer. researchgate.net The electron-deficient quinoxaline core facilitates the dissociation of excitons (electron-hole pairs) generated by sunlight into free charge carriers and promotes the transport of electrons. nih.gov Studies on D-A-D-A type molecules incorporating a 2,3-diphenylquinoxaline core have demonstrated good absorption in the visible light spectrum (380–550 nm) and suitable HOMO/LUMO energy levels, indicating strong potential for semiconductor applications. researchgate.net The ability to modify the structure, for instance by fusing a tetrachlorobenzene ring to the quinoxaline unit, can further enhance polymer stability and performance in all-polymer solar cells. nih.gov
Incorporation into Electron Transport Layers for Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are widely investigated and used as materials for Electron Transport Layers (ETLs) in Organic Light-Emitting Diodes (OLEDs). google.comsymbiosisonlinepublishing.com An efficient ETL is crucial for the performance of an OLED, as it must facilitate the injection of electrons from the cathode and their transport to the emissive layer, while also blocking the passage of holes. nih.gov The high electron affinity of the quinoxaline core makes it an excellent n-type (electron-transporting) material. symbiosisonlinepublishing.com
Research has demonstrated that quinoxaline-based small molecules can significantly improve OLED performance. For example, a phosphine (B1218219) oxide derivative of 2,3-diphenylquinoxaline, when used as an ETL, led to enhanced device stability and efficiency in both polymer:nonfullerene and polymer:fullerene solar cells, which shares materials principles with OLEDs. researchgate.net In solution-processed blue phosphorescent OLEDs (PhOLEDs), using a double ETL system that includes a quinoxaline derivative can help balance electron injection and carrier transport, reducing charge accumulation at interfaces and leading to higher efficiency and luminance. nih.gov The molecular design, which can control dipole moments, allows for improved electron injection and transport by matching the energy levels within the device architecture. researchgate.netdoaj.org
Design and Development of Sensitizers for Dye-Sensitized Solar Cells (DSSCs)
Metal-free organic dyes are critical components in Dye-Sensitized Solar Cells (DSSCs), and quinoxaline-based structures have emerged as promising candidates for these sensitizers. case.edu Typically, these dyes feature a D-π-A architecture, where a donor unit is connected to an acceptor/anchoring group via a π-conjugated bridge. The quinoxaline moiety is particularly effective as a strong electron-accepting unit in these designs. case.edu
Novel organic sensitizers have been synthesized using a triphenylamine (B166846) unit as the electron donor and a 2,3-diphenylquinoxaline unit as the electron acceptor. case.edu The orientation of the donor relative to the acceptor—whether vertically or horizontally conjugated—has been shown to significantly impact the final photovoltaic properties. case.edu In one study, a "horizontal" D-A-π-A design, where the triphenylamine donor was directly connected to the quinoxaline acceptor, achieved a power conversion efficiency of 5.56%. case.edu This demonstrates that the quinoxaline unit is a highly effective component for facilitating the necessary charge transfer dynamics in DSSC sensitizers. case.edu Theoretical and experimental studies on related quinoxaline-dione derivatives further confirm that these structures possess HOMO/LUMO energy levels suitable for efficient electron injection into the semiconductor (e.g., TiO2) conduction band. wu.ac.th
Role as Building Blocks in the Synthesis of Complex Organic Molecules
The 2,3-diphenylquinoxaline-6-carboxamide scaffold and its precursor, 2,3-diphenylquinoxaline-6-carboxylic acid, are valuable building blocks in organic synthesis for constructing more complex, functional molecules. nih.gov The quinoxaline core provides a rigid, thermally stable, and electronically defined platform that can be further functionalized.
A key synthetic application is the condensation reaction between 3,4-diaminobenzoic acid and benzil (B1666583) to form 2,3-diphenylquinoxaline-6-carboxylic acid. nih.govacs.org This carboxylic acid derivative serves as a crucial intermediate. For instance, it can be esterified with ethanol (B145695) and subsequently reacted with hydrazine (B178648) to form 2,3-diphenylquinoxaline-6-carbohydrazide. nih.gov This hydrazide can then be reacted with a wide range of aldehydes to produce a library of complex diphenylquinoxaline-6-carbohydrazide hybrids, which have been investigated for their biological activities. nih.gov This synthetic pathway highlights the role of the core compound as a foundational element for creating diverse and elaborate molecular architectures. nih.gov
Applications in Hyperbranched Polymer Synthesis and Chain-End Modification
2,3-Diphenylquinoxaline-6-carboxylic acid, the direct precursor to the title carboxamide, plays a specialized role as a chain-end modifying or "capping" agent in the synthesis of hyperbranched polymers. medchemexpress.comacs.org Hyperbranched polymers are three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups, which give them unique properties such as low viscosity and high solubility.
In one notable application, a hyperbranched quinoxaline-benzoxazole polymer was synthesized via the polycondensation of a new AB2 monomer. acs.orgacs.org To control the polymer's growth and modify its properties, 2,3-diphenylquinoxaline-6-carboxylic acid was used as an end-capping agent. acs.orgacs.org This process involves reacting the terminal amino groups of the growing hyperbranched polymer with the carboxylic acid, effectively terminating that branch and introducing the bulky, stable 2,3-diphenylquinoxaline group at the periphery of the polymer. acs.orgmedchemexpress.com This modification influences the polymer's physical properties, such as its solution viscosity behavior. acs.org
| Compound | Function | Polymer System | Significance |
|---|---|---|---|
| 2,3-Diphenylquinoxaline-6-carboxylic acid | End-capping agent | Hyperbranched quinoxaline-benzoxazole polymer (PPQ-BO) | Controls polymer growth and modifies the chemical nature of the chain ends. acs.orgacs.org |
Investigation as Corrosion Inhibitors for Metallic Surfaces
Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals, such as mild steel, in acidic environments. kfupm.edu.saresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen), aromatic rings, and π-electrons in their structure. pcbiochemres.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. researchgate.net
While this compound itself has not been extensively reported, closely related compounds have demonstrated excellent inhibitor properties. For example, 2,3-diphenylbenzoquinoxaline shows high inhibition efficiency for mild steel in sulfuric acid, which increases with the inhibitor's concentration. kfupm.edu.saresearchgate.net Similarly, theoretical and experimental studies on 6,7-difluoro-2,3-diphenylquinoxaline have confirmed its strong and stable adsorption (chemisorption) on steel surfaces. pcbiochemres.compcbiochemres.com The adsorption process is driven by the electron-donating and accepting capabilities of the molecule, where the nitrogen atoms and phenyl rings interact with the vacant d-orbitals of the iron atoms on the metal surface. pcbiochemres.com This forms a stable, protective film, underscoring the potential of the 2,3-diphenylquinoxaline scaffold for corrosion inhibition applications. pcbiochemres.comresearchgate.net
| Inhibitor Compound | Metal | Corrosive Medium | Key Findings |
|---|---|---|---|
| 2,3-Diphenylbenzoquinoxaline | Mild Steel | 0.5 M H₂SO₄ | Excellent inhibition efficiency that increases with concentration; adsorption follows the Langmuir model. kfupm.edu.saresearchgate.net |
| 6,7-Difluoro-2,3-diphenylquinoxaline | Mild Steel | Aggressive Environments (Theoretical) | Demonstrates strong chemisorption with high adsorption energy; dual electron-donating and accepting capabilities enhance efficiency. pcbiochemres.compcbiochemres.com |
Catalytic Applications of Quinoxaline-Based Systems in Organic Transformations
The rigid, planar, and electron-deficient nature of the quinoxaline scaffold, combined with its capacity for functionalization, makes it a valuable platform for the development of advanced catalytic systems. While the direct catalytic application of this compound is not extensively documented in current literature, the broader family of quinoxaline-based compounds has demonstrated significant utility as ligands for transition metal catalysts, as components of photocatalytic systems, and as structural elements in sophisticated biomimetic catalysts. These systems are instrumental in facilitating a variety of organic transformations.
Quinoxaline derivatives primarily exert their catalytic influence by serving as ligands that coordinate with transition metals. The nitrogen atoms within the pyrazine ring can effectively bind to metal centers, thereby modulating their electronic properties, stability, and reactivity. This coordination is fundamental to the performance of mixed ligand transition metal complexes. For instance, complexes of Cobalt(II), Nickel(II), Copper(II), and Zinc(II) have been synthesized using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline (B135089) as ligands. nih.gov These complexes have been characterized and assigned geometries such as octahedral for Co(II), Ni(II), and Zn(II), and a distorted octahedral geometry for the Cu(II) complex. nih.gov The electrochemical behavior of these quinoxaline-based complexes has been studied, indicating their potential to mediate redox reactions, which are central to many catalytic cycles. nih.gov
In the realm of photocatalysis, quinoxalinone derivatives have emerged as promising organic photocatalysts. A notable example involves the combination of quinoxalinone with the Lewis acid tris(pentafluorophenyl)borane (B72294) hydrate (B1144303) (B(C₆F₅)₃·H₂O). This system acts as a versatile photocatalyst for the aerobic oxidation of alcohols, thiols, and alkenes to produce carbonyl compounds and dithioethers under visible light. acs.org The addition of the Lewis acid significantly increases the oxidation potential of the quinoxalinone, enabling it to participate in both energy transfer and single-electron transfer (SET) processes. acs.org This acidochromism strategy represents a convenient method for enhancing the reactivity of organic photocatalysts. acs.org
Perhaps one of the most sophisticated applications of quinoxaline structures in catalysis is their incorporation into cavitands that mimic the active sites of metalloenzymes. Researchers have designed and synthesized a metallocavitand featuring a rigid cage with quinoxaline walls that encapsulates a coordinatively unsaturated Manganese(II) center deep within its pore. acs.org This unique architecture serves to protect the metal center and allows for the generation of a highly reactive, monomeric Mn(IV)-oxo species upon oxidation. acs.org This transient species is capable of performing challenging oxygen atom transfer (OAT) reactions. acs.org The cavitand framework imposes significant steric control, enabling the catalyst to discriminate between substrates based on their size and shape, a characteristic feature of natural enzymes. acs.org This was demonstrated by the regioselective oxidation of a bisphosphine substrate, highlighting the potential of these systems for highly selective catalytic transformations. acs.org
The following table summarizes the catalytic applications of representative quinoxaline-based systems.
| Catalytic System | Type of Catalysis | Transformation | Key Features | Reference |
| Quinoxalinone–B(C₆F₅)₃·H₂O | Photocatalysis | Aerobic oxidation of alcohols, thiols, and alkenes | Visible-light mediated; acidochromism enhances oxidation potential; operates via energy transfer and single-electron transfer. | acs.org |
| Mixed Ligand Transition Metal Complexes (e.g., with N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine) | Homogeneous Catalysis | Redox Reactions (potential) | Quinoxaline derivative acts as a ligand, modulating the electronic and geometric properties of Co(II), Ni(II), Cu(II), and Zn(II) centers. | nih.gov |
| Quinoxaline-Walled Metallocavitand | Biomimetic Catalysis | Oxygen Atom Transfer (OAT) Reactions / Selective Oxidation | Encapsulates a Mn(II) center, generating a reactive Mn(IV)-oxo species; mimics enzyme active sites, providing steric control and substrate size/shape selectivity. | acs.org |
Q & A
Q. What are the standard synthetic protocols for 2,3-diphenylquinoxaline-6-carboxamide, and how are intermediates validated?
Synthesis typically involves condensation of substituted benzil derivatives with diamines, followed by carboxamide functionalization. For example, ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate (a related compound) is synthesized via cyclization of chlorinated precursors and subsequent ester hydrolysis . Intermediate validation relies on HPLC purity analysis (>95%) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). Reflux conditions (e.g., 80–100°C in DMF) and catalysts like Pd(OAc)₂ are critical for yield optimization .
Q. Which crystallographic methods are recommended for structural elucidation of quinoxaline derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. SHELX programs enable precise determination of bond lengths, angles, and packing interactions, as demonstrated in studies of 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and validation metrics (R-factor < 0.05) ensure reliability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies in biological data (e.g., IC₅₀ variability in kinase inhibition assays) often arise from assay conditions (e.g., ATP concentration, pH) or compound purity. Methodological consistency is critical:
Q. What computational strategies predict the binding affinity of this compound to kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are widely used. Key steps include:
Q. How do solvent polarity and substituent effects influence the photophysical properties of quinoxaline carboxamides?
Electron-withdrawing groups (e.g., carboxamide) enhance intramolecular charge transfer (ICT), red-shifting absorption/emission spectra. Solvent polarity studies in DMSO vs. chloroform reveal Stark shifts (Δλ ≈ 20–30 nm). Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, correlating with substituent electronic profiles .
Methodological Considerations
Q. What analytical techniques are essential for purity assessment and degradation profiling?
- HPLC-DAD/MS : Quantifies impurities (<0.1% w/w) and identifies degradation products (e.g., hydrolyzed carboxamide).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C for most quinoxalines).
- Forced Degradation Studies : Acid/alkali hydrolysis (0.1M HCl/NaOH) and photolytic stress (ICH Q1B guidelines) .
Q. How can crystallographic data be leveraged to optimize synthetic yields?
Crystal packing analysis (e.g., via Mercury software) identifies non-covalent interactions (π-π stacking, halogen bonds) that stabilize intermediates. For example, 2,3-diphenylquinoxaline derivatives exhibit herringbone packing, which informs solvent selection (toluene > DMF for recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
